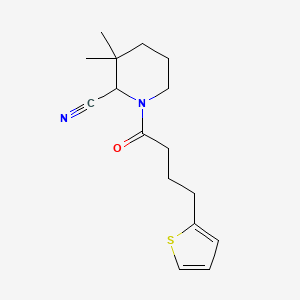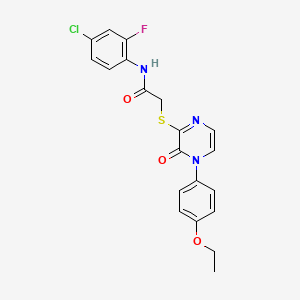![molecular formula C21H18ClN3O4S B2588854 4-{3-[(3-chlorobenzoyl)amino]phénoxy}-2-(méthylsulfanyl)-5-pyrimidinecarboxylate d’éthyle CAS No. 478065-24-6](/img/structure/B2588854.png)
4-{3-[(3-chlorobenzoyl)amino]phénoxy}-2-(méthylsulfanyl)-5-pyrimidinecarboxylate d’éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C21H18ClN3O4S and its molecular weight is 443.9. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Blocs de construction chiraux dans les produits pharmaceutiques
Ce composé sert de bloc de construction chiral pour la synthèse de produits pharmaceutiques. Le ®-4-chloro-3-hydroxybutyrate d’éthyle optiquement actif (®-CHBE), dérivé de ce composé, est crucial pour la création de médicaments chiraux . La bioréduction stéréosélective du 4-chloro-3-oxobutanoate d’éthyle (COBE) en ®-CHBE est particulièrement intéressante en raison de son application dans le développement de médicaments présentant une pureté énantiomérique spécifique.
Processus de bioréduction
La bioréduction asymétrique du COBE en ®-CHBE utilisant des Escherichia coli recombinantes dans un système de solvant biocompatible est une application importante . Ce procédé met en évidence le rôle du composé dans la facilitation de la biocatalyse, essentielle pour la production d’alcools chiraux à haut rendement utilisés dans divers produits pharmaceutiques.
Synthèse chimique
En synthèse chimique, ce composé est impliqué dans des réactions en position benzylique, qui sont cruciales pour la création de molécules complexes . Ces réactions comprennent la bromation radicalaire, la substitution nucléophile et l’oxydation, qui sont toutes fondamentales dans la synthèse organique et la production de divers produits chimiques.
Applications industrielles
Bien que les applications industrielles spécifiques ne soient pas détaillées dans les résultats de la recherche, des composés comme le 4-{3-[(3-chlorobenzoyl)amino]phénoxy}-2-(méthylsulfanyl)-5-pyrimidinecarboxylate d’éthyle sont souvent utilisés dans le développement de catalyseurs industriels, d’additifs ou d’intermédiaires pour des procédés chimiques à plus grande échelle .
Recherche médicale
La polyvalence du composé en fait un candidat pour la recherche médicale, en particulier dans le développement de nouveaux agents thérapeutiques. Son rôle dans la synthèse de molécules biologiquement actives pourrait conduire à des progrès dans la découverte de médicaments et le traitement de diverses maladies .
Médicaments nootropes
Le cycle pyrroline, qui peut être synthétisé en utilisant ce composé, fait partie des médicaments nootropes comme le piracétam. Ces substances sont connues pour leurs propriétés psychoactives et sont utilisées pour améliorer les fonctions cognitives .
Propriétés
IUPAC Name |
ethyl 4-[3-[(3-chlorobenzoyl)amino]phenoxy]-2-methylsulfanylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S/c1-3-28-20(27)17-12-23-21(30-2)25-19(17)29-16-9-5-8-15(11-16)24-18(26)13-6-4-7-14(22)10-13/h4-12H,3H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWYMUWDYMZSRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2588771.png)

![2-(benzylsulfanyl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide](/img/structure/B2588774.png)

![N-(furan-2-ylmethyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2588779.png)
![2-Chloro-N-(1-hydroxyhex-4-yn-2-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B2588781.png)
![2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2588782.png)
![8-{[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]oxy}quinoline](/img/structure/B2588784.png)
![Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2588785.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide hydrochloride](/img/new.no-structure.jpg)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2588789.png)
![[2-(1-Amino-3-phenylpropan-2-yl)piperidin-1-yl]-(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanone;hydrochloride](/img/structure/B2588793.png)

